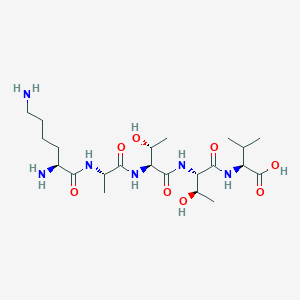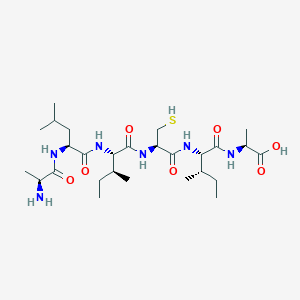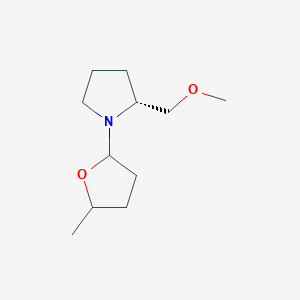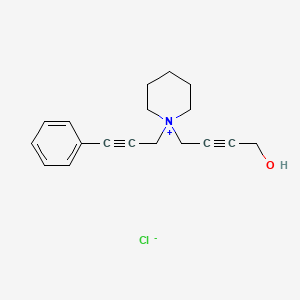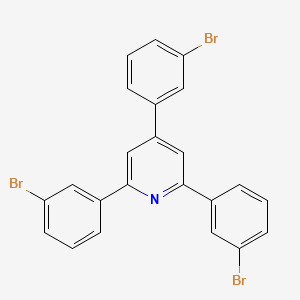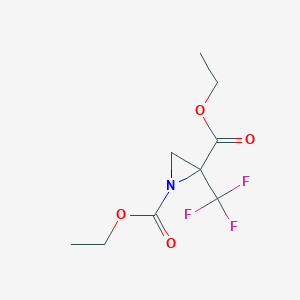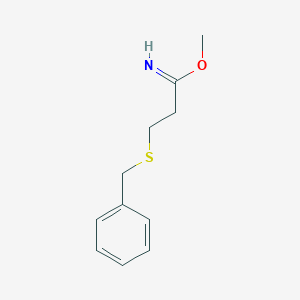![molecular formula C15H9Cl2NO3S2 B12522177 Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro- CAS No. 702693-54-7](/img/structure/B12522177.png)
Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core structure, which is further substituted with a benzo[b]thien-2-ylsulfonyl group and two chlorine atoms at the 2 and 4 positions. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro- typically involves the reaction of 2,4-dichlorobenzoyl chloride with benzo[b]thiophene-2-sulfonamide. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform for several hours.
Industrial Production Methods
In an industrial setting, the production of Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro- may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems for the addition of reagents and monitoring of reaction progress can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted benzamides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its ability to inhibit certain enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with a receptor, modulating its signaling pathways. The exact mechanism of action can vary depending on the specific biological context and the target molecule involved.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-(benzo[b]thien-2-ylsulfonyl)benzamide: A related compound with a similar structure but lacking the chlorine substitutions.
2,4-Dichlorobenzamide: A compound with similar chlorine substitutions but lacking the benzo[b]thien-2-ylsulfonyl group.
Uniqueness
Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro- is unique due to the combination of its structural features, including the benzamide core, the benzo[b]thien-2-ylsulfonyl group, and the chlorine substitutions. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
702693-54-7 |
|---|---|
Fórmula molecular |
C15H9Cl2NO3S2 |
Peso molecular |
386.3 g/mol |
Nombre IUPAC |
N-(1-benzothiophen-2-ylsulfonyl)-2,4-dichlorobenzamide |
InChI |
InChI=1S/C15H9Cl2NO3S2/c16-10-5-6-11(12(17)8-10)15(19)18-23(20,21)14-7-9-3-1-2-4-13(9)22-14/h1-8H,(H,18,19) |
Clave InChI |
KOXVJJRVNOHOTR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(S2)S(=O)(=O)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3,5-Dimethylphenyl)sulfanyl]naphthalene](/img/structure/B12522104.png)
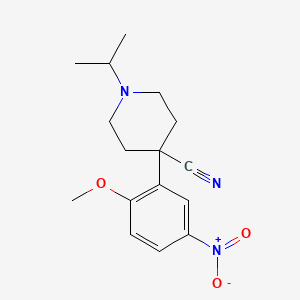
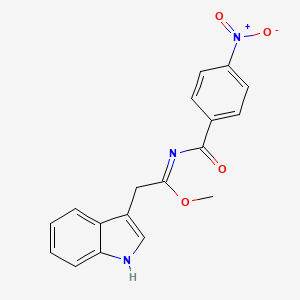

![1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1,3-diphenyl-](/img/structure/B12522127.png)
